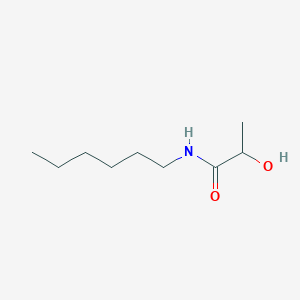
N-Hexyl-2-hydroxy-propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexyl-2-hydroxy-propanamide is an organic compound with the molecular formula C9H19NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with a hexyl group and the alpha carbon is substituted with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Hexyl-2-hydroxy-propanamide can be synthesized through several methods. One common approach involves the reaction of hexylamine with 2-hydroxypropanoic acid (lactic acid) under controlled conditions. The reaction typically proceeds via the formation of an intermediate ester, which is then converted to the amide through a dehydration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction efficiency and yield. The process might include steps such as esterification, followed by amide formation under high temperature and pressure conditions to ensure complete conversion of reactants to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexyl-2-hydroxy-propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-hexyl-2-oxo-propanamide.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: N-Hexyl-2-oxo-propanamide.
Reduction: N-Hexyl-2-hydroxy-propylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-Hexyl-2-hydroxy-propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N-Hexyl-2-hydroxy-propanamide exerts its effects involves interactions with various molecular targets. The hydroxyl and amide groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and influence the activity of specific proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypropanamide:
N-Hexylpropanamide: Similar structure but lacks the hydroxyl group, affecting its chemical behavior and applications.
Uniqueness
The combination of these functional groups allows for versatile reactivity and interactions in various chemical and biological contexts .
Propriétés
Numéro CAS |
77008-68-5 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
N-hexyl-2-hydroxypropanamide |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-7-10-9(12)8(2)11/h8,11H,3-7H2,1-2H3,(H,10,12) |
Clé InChI |
RUUHGTZPDZPPOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


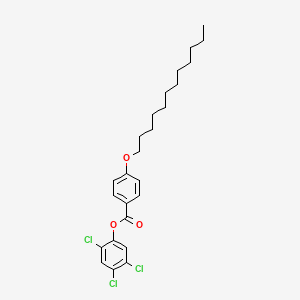
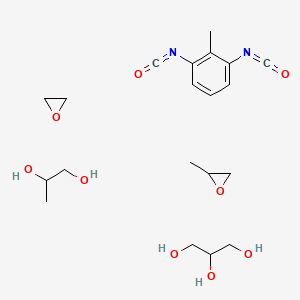
![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)
![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)

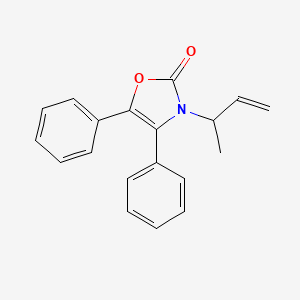
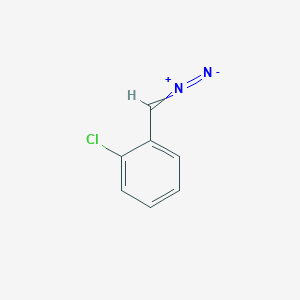
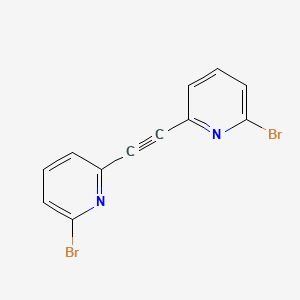
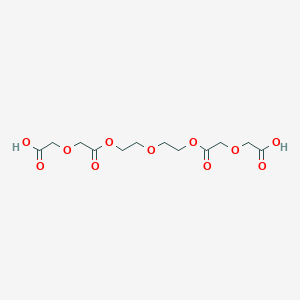
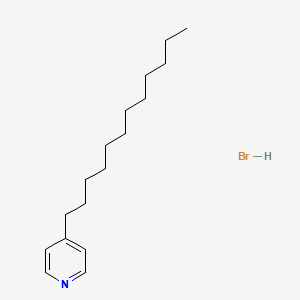
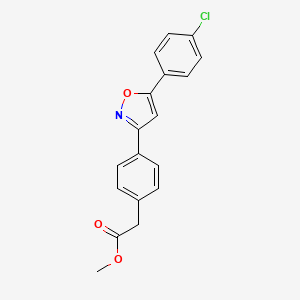
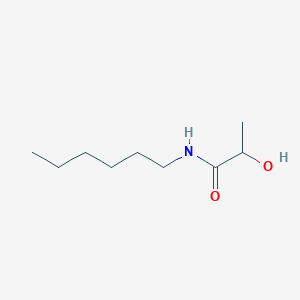
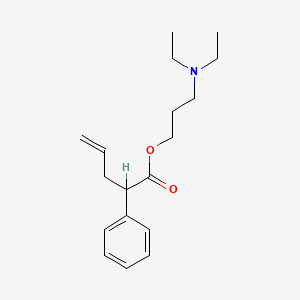
![(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane](/img/structure/B14432521.png)
